

literature review comparing findings on N6-Methyl-L-lysine's function

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Compound of Interest

Compound Name: N6-Methyl-L-lysine

Cat. No.: B074167

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A comprehensive analysis of **N6-Methyl-L-lysine's** function reveals its central role in regulating a wide array of cellular processes, primarily through its impact on protein function and gene expression. This post-translational modification, along with its di- and tri-methylated counterparts, acts as a crucial signaling hub, dictating the assembly of protein complexes and the modulation of enzymatic activity. This guide provides a comparative overview of the findings on **N6-Methyl-L-lysine's** function, presenting quantitative data, detailed experimental protocols, and visualizations of the key signaling pathways involved.

Comparative Analysis of N6-Methyl-L-lysine Function

The functional outcomes of lysine methylation are highly dependent on the specific lysine residue that is modified and the degree of methylation (mono-, di-, or tri-methylation). **N6-Methyl-L-lysine** (Kme1), as the initial methylation state, often serves as a precursor for further methylation but also has distinct functions in its own right. It is recognized by a specific set of "reader" proteins that recruit downstream effectors, leading to diverse biological consequences.

The addition and removal of the methyl group from lysine residues are tightly regulated by lysine methyltransferases (KMTs) and lysine demethylases (KDMs), respectively. These enzymes, often referred to as "writers" and "erasers" of the histone code, play a critical role in determining the methylation status of proteins and, consequently, the cellular response.

Quantitative Data Summary

The following tables summarize key quantitative data from studies investigating the functional consequences of **N6-Methyl-L-lysine** and its comparison with other methylation states.

Table 1: Binding Affinities of Reader Domains for Methylated Lysine Peptides

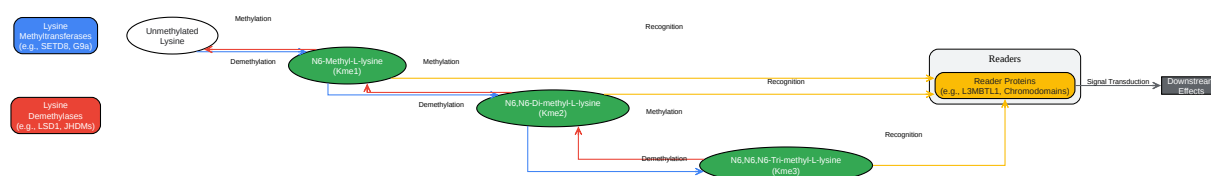
Reader Protein	Peptide Sequence	Methylation State	Dissociation Constant (Kd)	Reference
L3MBTL1	H4K20	Monomethyl (Kme1)	$1.9 \pm 0.2 \mu\text{M}$	[1]
L3MBTL1	H4K20	Dimethyl (Kme2)	$0.8 \pm 0.1 \mu\text{M}$	[1]
ING2	H3K4	Trimethyl (Kme3)	$1.5 \pm 0.3 \mu\text{M}$	[2]
BPTF	H3K4	Trimethyl (Kme3)	$2.1 \pm 0.4 \mu\text{M}$	[2]
TAF1	H3K4	Trimethyl (Kme3)	$12 \pm 2 \mu\text{M}$	[2]

Table 2: Enzyme Kinetics of Lysine Methyltransferases

Enzyme	Substrate Peptide	Km (μM)	kcat (min^{-1})	kcat/Km ($\text{M}^{-1}\text{s}^{-1}$)	Reference
SETD8	H4K20	15 ± 3	0.12 ± 0.01	133	[3]
G9a	H3K9	8 ± 2	0.08 ± 0.01	167	[3]
hKMT2D	H31-21	1.2 ± 0.2	0.03 ± 0.002	417	[4]

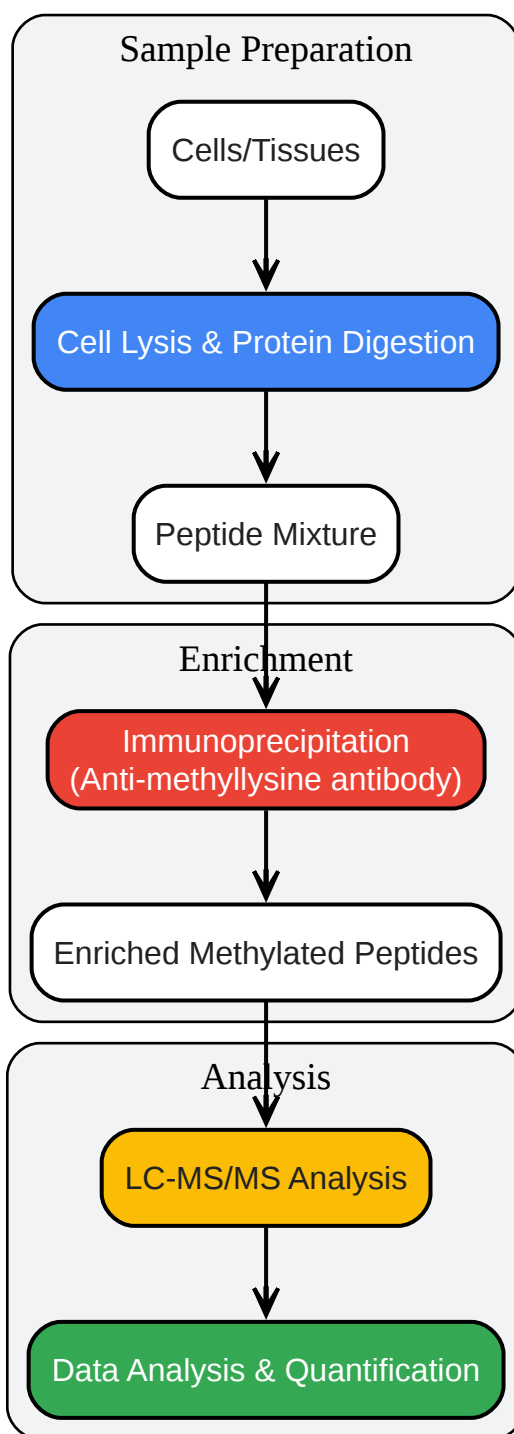
Signaling Pathway Diagrams

The following diagrams illustrate the key signaling pathways involving **N6-Methyl-L-lysine**, including the enzymes that regulate its levels and the downstream effector proteins that recognize this modification.



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Caption: Lysine Methylation-Demethylation Cycle.



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